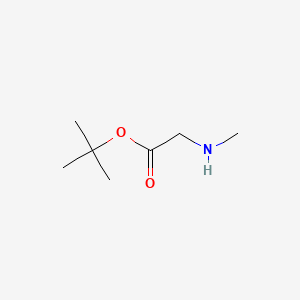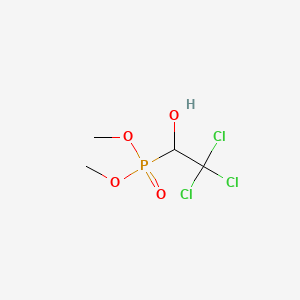
CID 12482
Descripción general
Descripción
CID 12482 is a useful research compound. Its molecular formula is C13H11NS and its molecular weight is 213.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 12482 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 12482 including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
CID as a Tool for Studying Biological Processes : CID is a valuable tool for studying various biological processes, particularly in areas where traditional genetic interference methods are not applicable. It has been used to dissect signal transductions and elucidate membrane and protein trafficking with high precision and spatiotemporal resolution (Voss, Klewer, & Wu, 2015).
Gene Regulation and Editing via CID : The development of proteolysis-targeting chimera-based scalable CID (PROTAC-CID) platforms has expanded the applications of CID in gene regulation and editing. This includes tunable gene expression and transient genome manipulation in human cells and mice (Ma et al., 2023).
Reversible Control of Protein Localization : CID has been enhanced by integrating photocaged-photocleavable chemical dimerizers, allowing rapid and reversible control of protein localization in living cells. This development provides a tool for controlling protein-protein interactions with single pulses of light (Aonbangkhen et al., 2018).
Resolving Cell Biology Problems : CID techniques have resolved numerous problems in cell biology, especially in understanding lipid second messengers and small GTPases. It helps in explaining the "signaling paradox" and offers improved specificity in action (DeRose, Miyamoto, & Inoue, 2013).
Application in Water Use Efficiency and Productivity Studies : In the context of agriculture, CID (specifically carbon isotope discrimination) has been used to improve water use efficiency and productivity in barley under varying environmental conditions (Anyia et al., 2007).
Enhancing Methodologies in Mass Spectrometry : CID has been pivotal in the development of techniques for mass spectrometry, particularly in collision-induced dissociation, which plays a critical role in the structural interpretation of complex samples like human plasma (Zhang et al., 2009).
Exploring Protein-Protein Interactions : The synthesis and activity of bivalent FKBP12 ligands for CID has broadened the understanding of intracellular signaling events mediated by protein-protein interactions (Keenan et al., 1998).
Bioinformatics Tool for DNA Fragment Analysis : The development of the computational tool 'cid' assists in processing cloned DNA fragments, detecting microsatellites, and designing primer pairs, optimizing data processing in genomic studies (Freitas, Martins, & Galetti, 2008).
Propiedades
IUPAC Name |
N-phenylbenzenecarboximidothioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NS/c15-13(11-7-3-1-4-8-11)14-12-9-5-2-6-10-12/h1-10H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOQKCADLPNLYCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NC2=CC=CC=C2)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=NC2=CC=CC=C2)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 12482 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




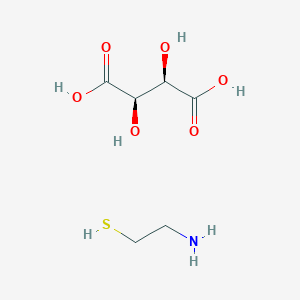
![N~2~-[(benzyloxy)carbonyl]glutamine](/img/structure/B7771341.png)
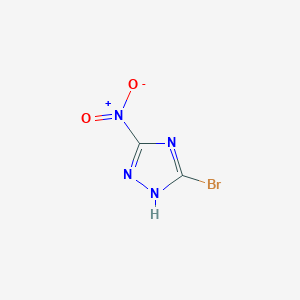



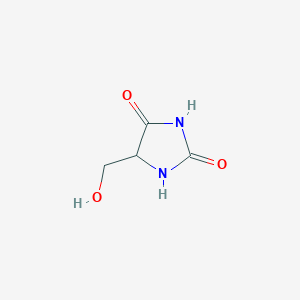
![N'-hydroxy-2-{[4-(trifluoromethoxy)phenyl]sulfonyl}ethanimidamide](/img/structure/B7771378.png)

